Pentyl(triphenyl)phosphonium bromide

Catalog No.
S12407361
CAS No.
M.F
C23H27BrP+
M. Wt
414.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl(triphenyl)phosphonium bromide

Product Name

Pentyl(triphenyl)phosphonium bromide

IUPAC Name

pentyl(triphenyl)phosphanium;hydrobromide

Molecular Formula

C23H27BrP+

Molecular Weight

414.3 g/mol

InChI

InChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1;

InChI Key

VAUKWMSXUKODHR-UHFFFAOYSA-N

Canonical SMILES

CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Pentyl(triphenyl)phosphonium bromide is an organophosphorus compound characterized by the molecular formula C23H26BrP and a molecular weight of 413.33 g/mol. It features a pentyl group attached to a triphenylphosphonium moiety, making it a quaternary ammonium salt. This compound is known for its unique properties, including partial miscibility in water and solubility in organic solvents such as methanol and chloroform. The compound exhibits notable skin and eye irritation potential, as indicated by safety classifications (H315 and H319) .

Typical of phosphonium salts. It can undergo nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles. Additionally, it can be involved in reactions that form phosphine oxides when oxidized. The reactivity of the triphenylphosphonium group allows it to act as a stabilizing agent or catalyst in certain organic transformations.

Pentyl(triphenyl)phosphonium bromide can be synthesized through a straightforward reaction between triphenylphosphine and pentyl bromide. The general synthesis process involves:

  • Reactants: Triphenylphosphine (PPh₃) and pentyl bromide (C₅H₁₃Br).
  • Reaction Conditions: The reactants are typically mixed in an appropriate solvent under reflux conditions.
  • Formation of Product: The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced, resulting in the formation of pentyl(triphenyl)phosphonium bromide.

The product can be purified through recrystallization or chromatography techniques.

Pentyl(triphenyl)phosphonium bromide has several applications:

  • Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds due to its ability to facilitate organic reactions .
  • Catalysis: The compound may serve as a catalyst or stabilizing agent in organic synthesis.
  • Biological Research: Its properties make it useful in studies related to mitochondrial function and cellular metabolism.

Interaction studies involving pentyl(triphenyl)phosphonium bromide primarily focus on its behavior in biological systems, particularly how it interacts with cellular membranes and mitochondria. Similar compounds have shown that phosphonium salts can selectively accumulate in mitochondria, influencing their function and potentially leading to cytotoxic effects on certain cell types . These interactions warrant further investigation to understand their implications for drug delivery systems or therapeutic applications.

Several compounds share structural similarities with pentyl(triphenyl)phosphonium bromide, including:

  • Isopentyl(triphenyl)phosphonium bromide: Similar structure with an isopentyl group instead of a straight-chain pentyl group.
  • Octyl(triphenyl)phosphonium bromide: Contains an octyl chain, which may alter its solubility and biological activity.
  • Allyl(triphenyl)phosphonium bromide: Features an allyl group that could provide different reactivity patterns compared to pentyl derivatives.

Comparison Table

CompoundMolecular FormulaUnique Features
Pentyl(triphenyl)phosphonium bromideC23H26BrPStraight-chain alkane; moderate solubility
Isopentyl(triphenyl)phosphonium bromideC23H26BrPBranched alkane; potentially different reactivity
Octyl(triphenyl)phosphonium bromideC25H30BrPLonger alkane chain; enhanced lipophilicity
Allyl(triphenyl)phosphonium bromideC23H27BrPContains double bond; different reactivity

Pentyl(triphenyl)phosphonium bromide stands out due to its specific chain length and stability, making it suitable for particular applications in organic synthesis and biological research. Each similar compound presents unique properties that may influence their respective applications and interactions within biological systems.

Hydrogen Bond Donor Count

1

Exact Mass

413.10338 g/mol

Monoisotopic Mass

413.10338 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-09

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